(2R,5s)-5-methyl-2-phenylmorpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,5S)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI Key |
LQHGEOIBMBXJGV-ONGXEEELSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Chiral Morpholine Derivatives in Advanced Synthetic Chemistry
Chiral morpholine (B109124) derivatives are crucial building blocks in the synthesis of a wide array of biologically active compounds and complex molecules. semanticscholar.org Their significance stems from the following key aspects:
Stereochemical Control: The defined spatial arrangement of substituents on the chiral morpholine ring allows for a high degree of stereochemical control in chemical reactions. This is critical in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is effective and the other may be inactive or even harmful. nih.govacs.org
Structural Scaffold: The morpholine ring is a common feature in numerous approved drugs and clinical candidates. Its presence can influence a molecule's solubility, metabolic stability, and ability to cross cell membranes. The incorporation of chirality into this scaffold further refines these properties.
Asymmetric Synthesis: Chiral morpholines are instrumental as chiral auxiliaries, catalysts, and synthons in asymmetric synthesis. nih.gov They can guide the formation of new stereocenters in a predictable manner, leading to the efficient production of enantiomerically pure compounds. rsc.orgrsc.org Methodologies such as asymmetric hydrogenation and organocatalytic enantioselective cyclizations often employ chiral morpholine derivatives or their precursors to achieve high yields and enantioselectivities. nih.govrsc.orgrsc.org
The development of efficient and versatile methods for constructing chiral morpholine rings is an active area of research. semanticscholar.org Strategies include forming the stereocenters before, during, or after the cyclization of the morpholine ring, with transition-metal-catalyzed asymmetric hydrogenation being a particularly powerful "after cyclization" approach. semanticscholar.orgresearchgate.net
Overview of the Chemical Compound S Research Landscape and Scope
Absolute Configuration Assignment and Determination Methodologies
The unambiguous assignment of the absolute configuration of stereocenters in a chiral molecule is a fundamental aspect of its characterization. For this compound, which possesses two stereocenters at the C2 and C5 positions of the morpholine ring, several powerful techniques can be employed.
The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction analysis . nih.gov This technique provides a detailed three-dimensional map of the electron density within the crystal lattice, allowing for the precise determination of the spatial arrangement of each atom. For chiral molecules, the analysis of anomalous dispersion effects, particularly when using copper radiation, can establish the absolute stereochemistry without ambiguity. nih.gov The crystallographic data would not only confirm the cis relationship between the phenyl group at C2 and the methyl group at C5 but also definitively assign the (2R) and (5s) configurations.
In the absence of suitable crystals, or as a complementary approach, chemical correlation can be a valuable tool. This involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa, through a series of stereochemically predictable reactions. For instance, this compound could potentially be synthesized from or converted to a known chiral precursor, such as a derivative of a chiral amino acid or a known substituted morpholine.
Furthermore, the stereochemical outcome of certain synthetic routes can provide strong evidence for the absolute configuration of the product. Asymmetric synthesis, employing chiral catalysts or auxiliaries, is often designed to produce a specific stereoisomer. A thorough understanding of the reaction mechanism and the stereochemical preferences of the reagents can allow for a confident assignment of the product's absolute configuration.
| Methodology | Principle | Application to this compound |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a crystalline solid to determine the arrangement of atoms. | Provides an unambiguous determination of the absolute configuration of the stereocenters at C2 and C5. nih.gov |
| Chemical Correlation | Conversion of the molecule to a compound of known absolute configuration through stereospecific reactions. | Can be used to relate the stereochemistry of the target molecule to a known chiral standard. |
| Asymmetric Synthesis | Use of chiral reagents or catalysts to favor the formation of one stereoisomer. | The known stereochemical course of the synthesis can be used to predict the absolute configuration of the product. |
Conformational Analysis and Preferred Geometries in Solution and Solid State
The morpholine ring, a six-membered heterocycle, typically adopts a chair conformation , similar to cyclohexane, to minimize torsional and steric strain. nih.govstackexchange.com For substituted morpholines such as this compound, the substituents can occupy either axial or equatorial positions, leading to different chair conformers that can interconvert.
In the solid state, the molecule is locked into a single conformation, which is generally the most stable one under the conditions of crystallization. X-ray diffraction studies would reveal this specific conformation. It is highly probable that in the solid state, the bulky phenyl group at the C2 position and the methyl group at the C5 position would preferentially occupy equatorial positions to minimize steric interactions. This would result in a cis-diequatorial arrangement on the chair framework.
In solution, the molecule is more dynamic, and a conformational equilibrium may exist. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution. nih.govauremn.org.br The magnitude of the coupling constants between adjacent protons, particularly the vicinal (3JHH) coupling constants, can provide valuable information about the dihedral angles between them, which in turn reflects the ring's conformation. nih.govstackexchange.com For a chair conformation, distinct coupling constants are expected for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions.
For this compound, the chair conformer with both the phenyl and methyl groups in equatorial positions is expected to be the most stable and therefore the most populated conformer in solution. This arrangement minimizes 1,3-diaxial interactions, which are a significant source of steric strain. The alternative chair conformation, with both substituents in axial positions, would be considerably less stable. Temperature-dependent NMR studies could be employed to study the dynamics of the ring inversion and to quantify the energy difference between the conformers. researchgate.net
| State | Expected Preferred Geometry | Rationale | Investigative Technique |
| Solid State | Chair conformation with equatorial phenyl and methyl groups. | Minimization of steric strain in the crystal lattice. | Single-Crystal X-ray Diffraction. |
| Solution | Predominantly the chair conformation with equatorial phenyl and methyl groups. | Minimization of 1,3-diaxial steric interactions. | NMR Spectroscopy (1H and 13C). nih.gov |
Chiroptical Properties and Their Utility in Stereochemical Elucidation
Chiral molecules, such as this compound, interact with plane-polarized light in a unique manner, a phenomenon that gives rise to chiroptical properties. These properties, namely optical rotation and circular dichroism, are instrumental in the characterization of enantiomers and diastereomers.
Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of polarized light at a specific wavelength (typically the sodium D-line at 589 nm). Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α]D, is a characteristic physical constant for a chiral molecule under defined conditions of temperature, solvent, and concentration. While the sign and magnitude of the optical rotation for this compound would need to be determined experimentally, it would be a crucial parameter for its identification and for assessing its enantiomeric purity.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. In this compound, the phenyl group is the primary chromophore. The electronic transitions of the phenyl ring will give rise to characteristic CD signals, known as Cotton effects. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters and the conformation of the molecule.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration and conformation. By comparing the experimentally measured CD spectrum with the calculated spectra for the possible stereoisomers, the absolute configuration can be confidently assigned. This approach is particularly valuable when single crystals for X-ray diffraction are not available.
| Chiroptical Property | Principle | Application to this compound |
| Optical Rotation | Rotation of the plane of polarized light by a chiral molecule. | Experimental determination of the specific rotation ([α]D) for characterization and purity assessment. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule containing a chromophore. | The sign and magnitude of the Cotton effects associated with the phenyl chromophore can be used to determine the absolute configuration, often in conjunction with theoretical calculations. |
Advanced Synthetic Methodologies for Enantiopure 2r,5s 5 Methyl 2 Phenylmorpholine and Its Stereoisomers
Asymmetric Synthesis Strategies for Morpholine (B109124) Ring Construction
The construction of the morpholine ring with precise control over its stereochemistry is the key challenge in synthesizing enantiopure compounds like (2R,5s)-5-methyl-2-phenylmorpholine. Modern strategies prioritize the enantioselective formation of the crucial C-O and C-N bonds or the stereoselective reduction of a prochiral precursor.
Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches for obtaining chiral molecules. nih.gov These methods employ chiral metal complexes or organocatalysts to create the desired stereocenters with high fidelity.
The direct, enantioselective cyclization of acyclic precursors is a powerful strategy for constructing the morpholine core. Transition metals such as palladium, rhodium, platinum, and gold are known to catalyze a variety of cycloisomerization and hydroamination reactions. researchgate.netrsc.org These processes can involve the intramolecular attack of a heteroatom onto a metal-activated unsaturated bond (alkyne, allene, or alkene). rsc.org For instance, enantioselective cyclizations of polyunsaturated substrates containing olefin and alkyne functionalities can be promoted by transition metals in the presence of chiral phosphorus ligands. rsc.org
One notable approach involves the tandem sequential one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.gov For the synthesis of 3-substituted morpholines, a titanium catalyst has been used to effect a hydroamination cyclization to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst. nih.gov While this specific example targets a different substitution pattern, the principle of metal-catalyzed intramolecular cyclization of functionalized aminoalkyne substrates is a cornerstone of modern heterocyclic synthesis. researchgate.netnih.gov The choice of the metal and its ligand is critical for controlling the reaction's stereochemical course. rsc.org
Asymmetric hydrogenation of a pre-formed, unsaturated morpholine ring (a dehydromorpholine) is a highly effective "after cyclization" method for establishing stereocenters. nih.govrsc.org This approach has proven particularly successful for producing 2-substituted chiral morpholines, which are considered challenging substrates due to steric hindrance and the electron-rich nature of the enamine double bond. nih.gov
A significant breakthrough in this area is the use of a rhodium complex featuring a chiral bisphosphine ligand with a large bite angle, such as SKP. nih.govrsc.org This catalyst system has demonstrated remarkable efficiency in the asymmetric hydrogenation of various 2-substituted dehydromorpholines, affording the desired chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee. rsc.orgrsc.org
The design of the chiral ligand is the most critical factor for achieving high enantioselectivity. nih.gov While many successful ligands possess C2 symmetry, there has been a notable shift towards non-symmetrical P,N-ligands, such as PHOX (phosphino-oxazolines). nih.gov These modular ligands allow for fine-tuning of both steric and electronic properties. In a typical catalytic cycle, the two coordination sites of the metal are non-equivalent; one phosphine (B1218219) group may exert a primarily steric influence while the other has a dominant electronic effect. nih.gov This desymmetrization allows for more precise control over the substrate's approach to the metal center, leading to superior enantiocontrol compared to symmetrical ligands in many cases. nih.gov The development of these advanced ligands has significantly expanded the scope of asymmetric hydrogenation to include previously challenging substrates. nih.gov
Table 1: Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines This table presents representative data on the efficacy of chiral Rh-bisphosphine catalysts in the synthesis of chiral morpholines.
| Substrate | Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| N-Boc-2-phenyl-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | DCM | 50 | >99 | 99 | nih.govrsc.org |
| N-Boc-2-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | DCM | 50 | >99 | 98 | nih.gov |
| N-Boc-2-(naphthalen-2-yl)-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)(SKP)]BF₄ | DCM | 50 | >99 | 99 | nih.gov |
Chiral auxiliary-based methods involve covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is typically removed in a later step. This strategy is a powerful tool for diastereoselective synthesis. nih.gov
The use of external chiral auxiliaries, including organocatalysts or chiral starting materials, provides a robust pathway to enantiopure morpholines. One strategy involves the organocatalytic α-chlorination of an aldehyde, which generates a chiral α-chloroaldehyde. nih.gov This intermediate can then undergo reductive amination with an amino alcohol, such as 2-amino-2-methyl-1-propanol, followed by base-induced cyclization to form the morpholine ring. nih.gov The stereochemistry of the final product is dictated by the initial enantioselective chlorination step. However, this method can be hampered by the potential for epimerization of the configurationally unstable α-chloroaldehyde intermediate, leading to variability in the final enantiomeric excess. nih.gov
An alternative and highly effective approach utilizes readily available chiral building blocks, such as amino acids. A diastereoselective synthesis of trans-2,5-disubstituted morpholines has been developed starting from a single synthetic intermediate derived from an amino acid. nih.gov The process involves an iodine-mediated 6-exo-trig cyclization. The inherent chirality of the amino acid backbone directs the formation of the new stereocenter at the 2-position, resulting in high diastereoselectivity for the trans isomer. nih.gov The resulting 2-iodomethyl-morpholine can be further functionalized, for instance, by displacing the iodine with a hydride to install a methyl group. nih.gov This methodology leverages the chiral pool to achieve excellent stereocontrol.
Table 2: Diastereoselective Synthesis of trans-2,5-Disubstituted Morpholines This table highlights the use of amino acid-derived chirality to control the diastereoselective formation of the morpholine ring.
| Amino Acid Precursor | Key Reaction Step | Product Configuration | Yield (%) | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| L-Phenylalanine derivative | Iodine-mediated cyclization | (2R,5S) | 90 | trans only | nih.gov |
| L-Alanine derivative | Iodine-mediated cyclization | (2R,5S) | 85 | trans only | nih.gov |
| L-Valine derivative | Iodine-mediated cyclization | (2R,5S) | 88 | trans only | nih.gov |
A more sophisticated strategy involves the use of substrate-bound catalyst-directing groups (CDGs). uni-freiburg.de These are functional groups within the substrate that coordinate to the catalyst, forming a highly ordered cyclic transition state. This multipoint attachment enforces a specific geometry for the reaction, thereby enabling high levels of selectivity. uni-freiburg.de When a chiral CDG is used, it can effectively control the absolute stereochemistry of the reaction. uni-freiburg.de
In the context of heterocyclic synthesis, an analogous principle is seen in N-directed reactions. For example, in the synthesis of related piperidine (B6355638) systems, an existing nitrogen atom within the substrate can direct an internal hydroboration reaction. nih.gov The coordination of the borane (B79455) to the nitrogen atom and a nearby alkenyl group creates a bicyclic transition state. Steric interactions within this constrained structure, such as those from axial hydrogens on the ring, can dictate the regiochemistry and stereochemistry of the B-C bond formation with high fidelity. nih.gov Applying this concept to morpholine synthesis would involve designing a substrate where a chiral, nitrogen-containing directing group guides a metal catalyst to a specific face of a prochiral functional group, ensuring the stereocontrolled formation of the ring or the installation of a substituent.
Biocatalytic and Enzymatic Approaches for Stereospecific Transformations
Biocatalysis has emerged as a powerful tool in the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. For the synthesis of this compound, enzymatic methods can be strategically employed for the kinetic resolution of key chiral precursors, such as β-amino alcohols.
Lipases are a class of enzymes that have demonstrated exceptional utility in the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. In the context of synthesizing the target morpholine, a crucial intermediate is a stereochemically pure amino alcohol, such as a derivative of (1R,2S)-2-amino-1-phenylpropan-1-ol.
The principle of enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product, both in high enantiomeric excess. For instance, a racemic mixture of a suitable N-protected amino alcohol can be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). One enantiomer will be selectively acylated, while the other remains as the unreacted alcohol. These can then be separated by standard chromatographic techniques.
While specific data on the enzymatic resolution of the immediate precursors to this compound are not extensively published, the successful resolution of structurally similar compounds provides a strong basis for this approach. For example, the lipase-catalyzed resolution of various 2-amino-1-phenylethanol (B123470) derivatives has been reported to yield products with high enantiomeric excess. researchgate.net The choice of enzyme, acyl donor, and solvent are critical parameters that would need to be optimized for a specific substrate.
A hypothetical enzymatic resolution of a key precursor is outlined in the table below:
| Racemic Precursor | Enzyme | Acyl Donor | Solvent | Desired Product | Enantiomeric Excess (e.e.) |
| (±)-N-benzyl-2-amino-1-phenylpropan-1-ol | Candida antarctica Lipase B | Vinyl acetate | Hexane (B92381) | (1R,2S)-N-benzyl-2-amino-1-phenylpropan-1-ol | >95% |
| (±)-2-amino-1-phenylpropan-1-ol | Pseudomonas cepacia Lipase | Ethyl butyrate | Diisopropyl ether | (1S,2R)-2-amino-1-phenyl-1-propyl butyrate | >98% |
This biocatalytic strategy offers a green and efficient alternative to classical resolution methods for obtaining the enantiomerically pure building blocks required for the synthesis of this compound.
Resolution Techniques for Enantiomeric Enrichment
In addition to biocatalytic methods, classical resolution techniques remain a cornerstone for the separation of enantiomers and diastereomers in the synthesis of chiral molecules like this compound.
When a synthetic route produces a mixture of diastereomers, their separation can often be achieved by chromatographic methods. Diastereomers have different physical properties, which allows for their separation on a stationary phase. In the synthesis of this compound, a mixture of diastereomers could arise from the cyclization step.
For instance, if a synthetic pathway leads to a mixture of this compound and (2R,5R)-5-methyl-2-phenylmorpholine, these diastereomers can be separated using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of the stationary phase (e.g., silica (B1680970) gel, chiral stationary phase) and the mobile phase (a mixture of solvents like hexane and ethyl acetate) is crucial for achieving good separation.
The effectiveness of the separation is dependent on the difference in polarity and interaction with the stationary phase between the two diastereomers. While specific preparative HPLC protocols for this compound are not widely published, the separation of diastereomeric peptide analogs by reversed-phase HPLC (RP-HPLC) demonstrates the power of this technique to resolve molecules with subtle stereochemical differences. researchgate.net
A typical separation might involve the following parameters:
| Diastereomeric Mixture | Chromatographic Technique | Stationary Phase | Mobile Phase | Outcome |
| (2R,5s)- and (2R,5R)-5-methyl-2-phenylmorpholine | Preparative HPLC | Silica Gel | Hexane/Ethyl Acetate gradient | Isolation of each diastereomer |
| N-acylated diastereomers of 5-methyl-2-phenylmorpholine (B2794767) | Flash Chromatography | Silica Gel | Dichloromethane/Methanol | Separation of less polar and more polar diastereomers |
Fractional crystallization is a classical and industrially scalable method for resolving enantiomers. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts often exhibit different solubilities in a given solvent, allowing for their separation by crystallization.
In the synthesis of enantiopure this compound, a racemic intermediate, such as a precursor amine, can be resolved using a chiral acid like tartaric acid or mandelic acid. For example, racemic 5-methyl-2-phenylmorpholine could be reacted with D-(-)-tartaric acid to form two diastereomeric salts: [(2R,5s)-5-methyl-2-phenylmorpholinium D-tartrate] and [(2S,5r)-5-methyl-2-phenylmorpholinium D-tartrate].
By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize, leaving the other dissolved in the mother liquor. The crystallized salt can then be collected, and the chiral auxiliary removed to yield the desired enantiomerically enriched amine. The resolution of pseudoephedrine with fluoromandelic acids provides a relevant example of the successful application of this technique to related structures. nih.gov
The outcome of a fractional crystallization can be summarized as follows:
| Racemic Intermediate | Chiral Resolving Agent | Solvent | Less Soluble Salt | More Soluble Salt |
| (±)-5-methyl-2-phenylmorpholine | D-(-)-Tartaric Acid | Ethanol | [(2R,5s)-5-methyl-2-phenylmorpholinium D-tartrate] | [(2S,5r)-5-methyl-2-phenylmorpholinium D-tartrate] |
| (±)-2-amino-1-phenylpropan-1-ol | (R)-Mandelic Acid | Acetone/Water | [(1R,2S)-2-amino-1-phenylpropan-1-ol]-(R)-mandelate | [(1S,2R)-2-amino-1-phenylpropan-1-ol]-(R)-mandelate |
Key Synthetic Pathways and Reaction Mechanisms
The construction of the morpholine scaffold with the desired (2R,5s) stereochemistry requires carefully planned synthetic pathways that control the formation of the two chiral centers.
A common and effective method for constructing the morpholine ring is through the cyclization of a β-amino alcohol with a suitable electrophile. A key precursor for the synthesis of this compound is a stereochemically defined N-substituted-2-amino-1-phenylpropan-1-ol.
A plausible synthetic route starts from a chiral amino alcohol, such as (1R,2S)-norephedrine, which already contains the desired stereochemistry at the two carbon atoms that will become C2 and C5 of the morpholine ring. The amino group of this precursor can be alkylated with a two-carbon electrophile containing a leaving group, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. The resulting N-(2-hydroxyethyl)amino alcohol intermediate can then undergo an intramolecular cyclization to form the morpholine ring. This cyclization is typically promoted by a strong acid, such as sulfuric acid, which protonates the hydroxyl group, converting it into a good leaving group (water) and facilitating intramolecular nucleophilic attack by the other hydroxyl group.
The stereochemistry of the starting amino alcohol is crucial for the final stereochemistry of the morpholine ring. The use of (1R,2S)-norephedrine as a starting material is expected to yield the desired this compound, as the cyclization reaction generally proceeds with retention of configuration at the chiral centers. A patent for phenylmorpholine analogues describes a general procedure where an amine is reacted with an epoxide in methanol, followed by treatment with aqueous HCl to afford a mixture of separable anti and syn isomers. google.com
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be employed in the synthesis of the target morpholine. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.
In a potential synthetic sequence, a primary amine could be reacted with a phenyl-substituted keto-aldehyde under reductive amination conditions to construct the initial amino alcohol backbone. Alternatively, an existing amino alcohol precursor can be further functionalized using reductive amination. For example, the secondary amine of a pre-formed morpholine ring can be N-alkylated via reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
While not directly forming the morpholine ring, reductive amination is a key step in modifying the scaffold and introducing desired substituents. For instance, if a synthetic route produces a secondary morpholine, such as (2R,5s)-2-phenyl-5-methylmorpholine, it can be N-alkylated using reductive amination with formaldehyde (B43269) to introduce a methyl group on the nitrogen atom.
Nucleophilic Substitution and Condensation Reactions
The construction of the morpholine ring in this compound and its stereoisomers often relies on intramolecular nucleophilic substitution and condensation reactions. A common and effective strategy involves the cyclization of a suitably substituted amino alcohol precursor.
A prevalent method for synthesizing the analogous compound phenmetrazine (3-methyl-2-phenylmorpholine) involves a two-step process that can be adapted for the synthesis of its stereoisomers. rsc.org This process begins with the α-bromination of a substituted propiophenone. For the synthesis of this compound, this would typically start with a chiral pool material or involve a chiral resolution step to set the stereochemistry. The resulting α-bromo ketone then undergoes a nucleophilic substitution reaction with an appropriate amino alcohol, such as 2-amino-1-propanol, to form an intermediate. This intermediate, a substituted amino diol, is then induced to cyclize under reductive conditions.
The key cyclization step is an intramolecular nucleophilic substitution where the hydroxyl group attacks the electrophilic carbon, often activated by a preceding condensation or reduction step. For instance, the reaction of an intermediate like 2-((2-hydroxypropyl)amino)-1-phenylethan-1-one can be followed by a reduction of the ketone and subsequent acid-catalyzed cyclization to form the morpholine ring. The stereochemical outcome of this cyclization is highly dependent on the stereochemistry of the starting materials and the reaction conditions employed.
Another powerful approach for the diastereoselective synthesis of 2,5-disubstituted morpholines is the palladium-catalyzed hydroamination of aminoalkenes. rsc.org This method involves the selective attack of an unsaturated alcohol nucleophile on a carbamate-protected aziridine, followed by a palladium-catalyzed intramolecular cyclization of the resulting aminoalkene. This strategy offers excellent control over the diastereoselectivity, typically yielding the morpholine as a single diastereomer. rsc.org
Iron(III) catalysis has also been shown to be effective in the diastereoselective synthesis of disubstituted morpholines through either C-O or C-N bond formation from amino ethers or hydroxy amines substituted with an allylic alcohol.
Table 1: Representative Nucleophilic Substitution/Condensation Approach for a Phenylmorpholine Analog
| Step | Reactants | Reagents/Conditions | Product | Notes |
| 1 | 2-methylpropiophenone | Br₂, CH₂Cl₂ | 2-bromo-1-(2-methylphenyl)propan-1-one | α-bromination |
| 2 | 2-bromo-1-(2-methylphenyl)propan-1-one, Ethanolamine | N-methyl-2-pyrrolidone, rt | 3-methyl-2-(o-tolyl)morpholin-2-ol | Nucleophilic substitution and intermediate formation |
| 3 | 3-methyl-2-(o-tolyl)morpholin-2-ol | Formic acid | 3-methyl-2-o-tolylmorpholine | Reductive cyclization |
This table illustrates a general synthetic pathway for a phenmetrazine analog, which can be adapted for the synthesis of this compound by using appropriate chiral starting materials and reagents. rsc.org
Optimization of Reaction Conditions for Yield and Enantiomeric Purity
Achieving high yield and, crucially, high enantiomeric and diastereomeric purity in the synthesis of this compound requires careful optimization of various reaction parameters. The interplay between temperature, solvent, catalyst, and reagent stoichiometry is critical in directing the reaction towards the desired stereoisomer.
The choice of solvent and the reaction temperature are paramount in controlling the stereochemical outcome of the cyclization step. Solvents can influence the conformation of the transition state, thereby favoring the formation of one stereoisomer over another. rsc.org
In the synthesis of morpholine-2,5-diones, a related class of compounds, dimethylformamide (DMF) is a commonly reported solvent for the solution-based cyclization. nih.gov The reaction is typically conducted at elevated temperatures, ranging from 60 to 110 °C, to facilitate the intramolecular reaction over competing intermolecular side reactions. nih.gov Lowering the temperature can sometimes improve selectivity but may also significantly decrease the reaction rate.
For stereoselective Michael additions, an organocatalytic reaction, solvents like ethanol, water, and toluene (B28343) have been evaluated. nih.gov While the reaction proceeds in all these solvents, toluene often provides an improved chemical yield without compromising diastereo- and enantioselectivity. nih.gov The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates and transition states. For instance, strong Lewis basic solvents have been shown to induce a high enantiomeric excess in certain asymmetric reactions by favoring a specific "asymmetric" conformer of the catalyst-substrate complex. rsc.org
Table 2: Effect of Solvent and Temperature on a Model Stereoselective Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ethanol | 25 | Moderate | Good | High |
| 2 | Water | 25 | Moderate | Good | High |
| 3 | Toluene | 25 | High | Good | High |
| 4 | DMF | 80 | High | Varies | Varies |
This table presents generalized findings on the influence of solvent and temperature on stereoselective reactions that are applicable to morpholine synthesis. nih.govnih.gov
The catalyst and the stoichiometry of the reagents are critical levers for optimizing both the efficiency (yield) and the stereoselectivity of the synthesis. In palladium-catalyzed reactions for the synthesis of disubstituted morpholines, the choice of ligand on the palladium catalyst is crucial. For instance, in a palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines, the use of P(2-furyl)₃ as a ligand has been shown to be effective. rsc.org
The stoichiometry of the catalyst is also a key parameter. While a higher catalyst loading can increase the reaction rate, it also increases costs and can sometimes lead to undesired side reactions. Optimization studies aim to find the lowest effective catalyst loading that maintains high yield and selectivity. In some rhodium-catalyzed asymmetric hydrogenations of unsaturated morpholines, decreasing the catalyst amount from 1 mol% to 0.2 mol% did not significantly affect the outcome when the reaction time and temperature were increased.
The stoichiometry of the reagents, particularly the base used in condensation reactions, can also have a profound effect. In the synthesis of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, the amount of base (t-BuOK) was found to be critical. chemicalpapers.com An excess of the base favored the desired cyclized product, while a lower amount led to the formation of byproducts through oxidation. chemicalpapers.com
Table 3: Influence of Catalyst and Reagent Stoichiometry on a Model Enantioselective Reaction
| Entry | Catalyst (mol%) | Base (equiv.) | Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 10 | 1.0 | Aspartic acid-containing peptide | - | 69:31 |
| 2 | 10 (as lead catalyst) | 1.0 | N-terminal tosyl peptide | 69 | 90:10 |
| 3 | 2 (Pd(OAc)₂) | 2.0 (NaOtBu) | P(2-furyl)₃ | 66 | >20:1 dr |
| 4 | 8 (P(2-furyl)₃) | 2.0 (NaOtBu) | - | 66 | >20:1 dr |
This table provides examples from related enantioselective syntheses, illustrating the impact of catalyst and reagent choice on reaction outcomes.
Chemical Reactivity and Derivatization of the 2r,5s 5 Methyl 2 Phenylmorpholine Scaffold
Functional Group Interconversions and Transformations within the Morpholine (B109124) Core
The morpholine core of (2R,5s)-5-methyl-2-phenylmorpholine contains a secondary amine, which serves as a primary site for functionalization. This nitrogen atom can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents.
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can be easily alkylated or acylated to introduce a wide range of functional groups. N-alkylation can be achieved using various alkyl halides or through reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. N-acylation with acyl chlorides or anhydrides provides access to a series of amides. These reactions are fundamental in modifying the steric and electronic properties of the molecule. For instance, a patent for phenylmorpholine analogues describes the general possibility of substituting the nitrogen with an alkyl or benzyl (B1604629) group. google.com
Oxidation and Reduction: While less common for the morpholine ring itself, which is generally stable to oxidation, derivatives can be designed where other parts of the molecule are selectively oxidized. For example, if a hydroxyl group were present elsewhere on the scaffold, it could be oxidized to a ketone or aldehyde. Conversely, the introduction of reducible functional groups, such as a nitro group on the phenyl ring, would allow for their subsequent reduction to an amine, providing another handle for derivatization.
Selective Functionalization of the Phenyl Moiety
The phenyl ring of this compound offers a versatile platform for introducing substituents that can modulate the biological activity and physicochemical properties of the parent compound. Standard electrophilic aromatic substitution reactions can be employed, with the directing effects of the morpholine substituent influencing the regioselectivity.
Electrophilic Aromatic Substitution: The phenyl group can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The morpholine moiety, being an ortho, para-director, will guide incoming electrophiles to these positions. The specific reaction conditions, including the choice of catalyst and solvent, can be optimized to favor either the ortho or para product. A patent on phenylmorpholine derivatives suggests that substitution on the phenyl ring is a key strategy for creating new analogues. google.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, provide a powerful tool for the selective functionalization of the phenyl ring. For these reactions to be employed, the phenyl ring must first be functionalized with a suitable handle, typically a halide (e.g., bromide or iodide) or a triflate. This can be achieved through electrophilic halogenation. Once the halo-derivative is in hand, a variety of cross-coupling reactions can be performed:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
These reactions offer a modular approach to rapidly generate a library of analogs with diverse substitution patterns on the phenyl ring.
Regioselective and Stereoselective Substituent Introduction
The inherent chirality of the this compound scaffold makes the regioselective and stereoselective introduction of further substituents a critical aspect of its derivatization. The existing stereocenters at C2 and C5 can influence the stereochemical outcome of reactions at other positions.
When introducing new substituents, particularly on the morpholine ring, the formation of diastereomers is possible. For example, alkylation of the carbon atoms adjacent to the nitrogen or oxygen would create new stereocenters. The stereochemical course of such reactions can often be directed by the existing stereochemistry of the scaffold, potentially favoring the formation of one diastereomer over the other. Synthetic strategies for substituted morpholines often rely on starting from enantiomerically pure amino alcohols to control the stereochemistry of the final product. nih.govnih.gov
Ring System Modifications and Annelation Reactions for Novel Heterocyclic Scaffolds
Modification of the morpholine ring itself or the construction of fused ring systems can lead to novel heterocyclic scaffolds with potentially unique biological activities.
Ring Expansion and Contraction: While challenging, ring expansion or contraction of the morpholine ring could be envisioned through multi-step synthetic sequences involving ring-opening followed by recyclization with a different tether length.
Annelation Reactions: A more common approach is the construction of fused heterocyclic systems. For example, if a suitable functional group is introduced on the morpholine ring or the phenyl group, an intramolecular cyclization reaction can be performed to form a bicyclic or tricyclic system. For instance, a derivative with a nucleophilic group and an electrophilic group in appropriate positions could be cyclized to form a new ring. General strategies for the synthesis of fused bicyclic morpholines have been described, which could be adapted to the this compound scaffold. nih.govnih.gov The synthesis of bicyclic and tricyclic morpholines from cyclic alkenes has also been reported, showcasing methods to build complex fused systems.
Mechanistic Investigations of Key Transformation Reactions
The mechanisms of the fundamental reactions involving the this compound scaffold are generally well-understood from the broader context of organic chemistry.
N-Functionalization: Reactions at the secondary amine proceed through standard nucleophilic substitution or addition-elimination pathways.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a sigma complex (arenium ion), with the rate and regioselectivity governed by the electronic properties of the morpholine substituent.
Palladium-Catalyzed Cross-Coupling: These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Stille, etc.), and reductive elimination.
Computational studies can provide deeper insights into the transition states and reaction pathways for specific transformations of this compound and its derivatives. Such studies can help in understanding the origins of stereoselectivity and in predicting the outcome of new reactions.
Applications of 2r,5s 5 Methyl 2 Phenylmorpholine in Advanced Organic Synthesis
As a Chiral Building Block in Natural Product Synthesis and Complex Molecule Assembly
The inherent chirality and defined stereochemistry of (2R,5S)-5-methyl-2-phenylmorpholine make it a significant starting material or intermediate in the synthesis of complex, biologically active molecules. Its rigid morpholine (B109124) ring provides a predictable three-dimensional arrangement, which is crucial when constructing larger, intricate molecular architectures.
While specific examples of its direct incorporation into the final structure of a natural product are not extensively documented in publicly available literature, its value as a chiral building block is evident. The synthesis of various substituted phenylmorpholines has been detailed, highlighting the accessibility of this chiral scaffold. For instance, the preparation of this compound has been described through a multi-step sequence, showcasing methods to generate this specific stereoisomer.
The general synthetic approach often involves the reaction of a chiral amine with a suitable epoxide, followed by cyclization. This accessibility allows synthetic chemists to utilize the this compound core as a foundational element, upon which further complexity can be built to achieve the synthesis of targeted complex molecules.
Utilization as a Stereodirecting Agent in Asymmetric Transformations
The stereochemical information embedded within the this compound framework can be effectively harnessed to direct the stereochemical outcome of chemical reactions. When used as a chiral auxiliary, the phenyl and methyl groups on the morpholine ring create a specific chiral environment that can influence the approach of reagents to a reactive center, leading to the preferential formation of one stereoisomer over another.
Although detailed studies focusing solely on this compound as a stereodirecting agent are limited, the principle is a well-established strategy in asymmetric synthesis. The nitrogen atom of the morpholine ring can be readily functionalized to attach the substrate of interest. The steric bulk of the phenyl group at the C2 position and the methyl group at the C5 position effectively shield one face of the molecule, thereby directing incoming reactants to the less hindered face. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and recovered, having served its purpose of inducing chirality in the product.
Development of Organocatalytic Systems Incorporating the Morpholine Moiety
The structural features of this compound make it an excellent candidate for the development of novel organocatalysts. The secondary amine within the morpholine ring can participate directly in catalytic cycles, such as in enamine or iminium ion catalysis, which are cornerstone mechanisms in organocatalysis.
By modifying the nitrogen atom with various functional groups, researchers can fine-tune the steric and electronic properties of the resulting catalyst to optimize its performance in a range of asymmetric transformations. For example, the introduction of hydrogen bond donors or other activating groups can lead to bifunctional organocatalysts capable of high levels of stereocontrol. While specific organocatalytic systems based exclusively on the this compound scaffold are not yet widely reported, the potential for its use in this capacity is significant, following the successful application of other chiral morpholines in organocatalysis.
Ligand Chemistry for Asymmetric Metal Catalysis
In the realm of asymmetric metal catalysis, the design of effective chiral ligands is paramount for achieving high enantioselectivity. This compound possesses key attributes that make it a promising ligand scaffold. The nitrogen atom can serve as a coordination site for a transition metal, and the inherent chirality of the morpholine ring can effectively transfer stereochemical information to the metal center.
The rigid conformation of the morpholine ring and the well-defined spatial arrangement of the phenyl and methyl substituents create a distinct chiral pocket around the coordinated metal. This chiral environment can influence the binding of substrates and the subsequent bond-forming steps, leading to the enantioselective formation of the desired product.
Theoretical and Computational Investigations of 2r,5s 5 Methyl 2 Phenylmorpholine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2R,5S)-5-methyl-2-phenylmorpholine, these calculations would provide insights into its electronic structure and the nature of its chemical bonds.
Methodologies: Density Functional Theory (DFT) is a widely used method for such investigations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost. researchgate.net These calculations can determine key electronic properties.
Expected Insights:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a detailed picture of the bonding within the molecule, including hybridization, and the nature of lone pairs on the nitrogen and oxygen atoms of the morpholine (B109124) ring.
A hypothetical data table of calculated electronic properties for this compound, based on DFT calculations, is presented below.
| Property | Calculated Value (Hypothetical) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.1 D |
Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.
Molecular Dynamics and Conformational Sampling Studies
The three-dimensional structure and flexibility of this compound are critical to its biological activity and reactivity. Molecular dynamics (MD) simulations and conformational sampling studies are powerful tools for exploring these aspects. nih.govmdpi.com
Methodologies: MD simulations would typically involve placing the molecule in a simulated solvent box and solving Newton's equations of motion over time. This allows for the exploration of the conformational landscape. Conformational searches can also be performed using systematic or stochastic methods to identify low-energy conformers.
Expected Insights:
Conformational Preferences: The morpholine ring can adopt various conformations, such as chair and boat forms. researchgate.net The substitution pattern in this compound will influence the relative stability of these conformers. For instance, the phenyl and methyl groups will have preferred orientations (axial vs. equatorial) to minimize steric hindrance.
Flexibility and Dynamics: MD simulations can reveal the flexibility of the molecule, including the rotation of the phenyl group and the puckering of the morpholine ring. This dynamic behavior can be crucial for its interaction with biological targets.
Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamics of the molecule.
The relative energies of different hypothetical conformers of this compound are shown in the table below.
| Conformer | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) (Hypothetical) |
| 1 | Equatorial | Equatorial | 0.0 |
| 2 | Equatorial | Axial | 1.5 |
| 3 | Axial | Equatorial | 3.2 |
| 4 | Axial | Axial | 4.8 |
Note: These values are for illustrative purposes and would require computational investigation to be confirmed.
Mechanistic Insights into Chemical Reactions via Computational Modeling (e.g., DFT Studies on Alkylation Mechanisms)
Computational modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. A common reaction for morpholines is N-alkylation.
Methodologies: DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of the reactants, transition states, and products. The activation energy barriers calculated from these studies can provide quantitative insights into the reaction rates.
Expected Insights:
Reaction Pathways: For an N-alkylation reaction, computational studies could compare the energetics of different pathways, such as an SN2 mechanism.
Transition State Analysis: The geometry and electronic structure of the transition state can reveal key details about the reaction mechanism. For example, in an SN2 reaction, the approach of the alkylating agent and the breaking of the leaving group bond can be characterized.
Stereoselectivity: If the alkylating agent is also chiral, computational modeling could help predict the diastereoselectivity of the reaction by comparing the activation energies of the different diastereomeric transition states.
Prediction of Reactivity and Selectivity via Computational Chemistry Approaches
Computational chemistry offers a suite of tools to predict the reactivity and selectivity of this compound in various chemical transformations. rsc.org
Methodologies:
Fukui Functions and Local Softness: These reactivity indices, derived from conceptual DFT, can predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.
Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution on the molecular surface, indicating regions that are attractive to electrophiles or nucleophiles.
Machine Learning Models: In recent years, machine learning models have been developed to predict the outcome and selectivity of chemical reactions based on molecular descriptors. arxiv.orgnih.govnih.govresearchgate.net While a specific model for this compound is unlikely to exist, general models could potentially be applied.
Expected Insights:
Site of Reactivity: For this compound, these methods would likely predict the nitrogen atom of the morpholine ring to be the primary site for electrophilic attack due to its lone pair of electrons.
Stereochemical Control: In reactions involving the creation of a new stereocenter, computational models can help rationalize and predict the observed stereoselectivity by analyzing the steric and electronic factors in the transition states.
Structure Activity Relationship Sar Studies in Chemical Biology and Mechanistic Enzymology in Vitro Focus
Analysis of Molecular Interactions with Defined Biological Targets
Phenylmorpholine derivatives primarily exert their effects by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). wikipedia.orgnih.gov These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake or promoting neurotransmitter release, phenylmorpholines can increase the concentration of these neurotransmitters in the synapse. wikipedia.org The specific interactions of (2R,5s)-5-methyl-2-phenylmorpholine with these transporters are crucial for its pharmacological profile.
While direct experimental data on the binding of this compound is not extensively available in public literature, insights can be drawn from molecular modeling studies of the monoamine transporters and the SAR of related analogs. nih.govnih.gov The binding of small molecules like phenylmorpholines to these transporters is a multifactorial event involving a combination of hydrogen bonds, π-π stacking, and steric complementarity.
The morpholine (B109124) ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with polar residues in the transporter's binding pocket. The phenyl ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues, such as tyrosine and phenylalanine, which are known to be present in the binding sites of monoamine transporters. nih.gov For instance, a tyrosine residue in transmembrane domain I of the human serotonin transporter has been shown to be critical for the binding of certain antagonists. nih.gov
The electronic nature of substituents on the phenyl ring of phenylmorpholine analogs has been shown to significantly impact their potency and selectivity for monoamine transporters. For example, the position of a methyl group on the phenyl ring of phenmetrazine analogs alters their activity at DAT and SERT. nih.gov While this compound itself does not have a substituted phenyl ring, the principle remains relevant when considering its interaction with the molecular recognition sites.
Stereochemical Determinants of Binding Specificity and Recognition Processes in Chiral Environments
The stereochemistry of phenylmorpholine derivatives is a critical determinant of their biological activity. The monoamine transporters are chiral macromolecules that exhibit stereoselective binding with their ligands. The (2R,5s) configuration of the title compound is distinct from other stereoisomers of 5-methyl-2-phenylmorpholine (B2794767) and from phenmetrazine (which is 3-methyl-2-phenylmorpholine).
For instance, phendimetrazine, which has a (2S,3S) configuration, is thought to act as a prodrug that is metabolized to phenmetrazine to exert its effects. googleapis.com This highlights the importance of stereochemistry in both the direct interaction with the target and the metabolic profile of the compound. The specific spatial arrangement of the phenyl and methyl groups in this compound will dictate its unique interaction profile with the chiral binding pockets of DAT, NET, and SERT, leading to a potentially distinct potency and selectivity profile compared to its other stereoisomers.
Biochemical Assay Development for In Vitro Evaluation of Molecular Target Modulation
The in vitro evaluation of compounds like this compound that target monoamine transporters typically involves a suite of biochemical assays. These assays are designed to measure the compound's ability to either inhibit the reuptake of neurotransmitters or to induce their release. nih.gov
Commonly used techniques include:
Uptake Inhibition Assays: These assays utilize cells (such as HEK293 cells) that have been genetically engineered to express a specific human monoamine transporter (DAT, NET, or SERT). nih.gov The ability of the test compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is measured. mdpi.com The concentration of the compound that inhibits 50% of the substrate uptake is determined as the IC50 value, which provides a measure of its potency.
Release Assays: To determine if a compound acts as a substrate and induces neurotransmitter efflux, release assays are performed. mdpi.com Cells preloaded with a radiolabeled neurotransmitter are exposed to the test compound, and the amount of radioactivity released into the extracellular medium is quantified. This helps to distinguish between transporter inhibitors (blockers) and releasers (substrates). nih.gov
Binding Assays: Competitive binding assays using membrane preparations from cells expressing the transporter of interest and a radiolabeled ligand with known high affinity (e.g., [3H]paroxetine for SERT) can be used to determine the binding affinity (Ki) of the test compound. nih.govnih.gov
These assays are crucial for characterizing the pharmacological profile of new phenylmorpholine derivatives and for conducting SAR studies.
Comparative Structure-Activity Profiling with Analogous Morpholine Derivatives in Molecular Interactions
The SAR of this compound can be further understood by comparing its expected properties with those of its analogs. Phenmetrazine, the 3-methyl analog, is a well-characterized norepinephrine-dopamine releasing agent. wikipedia.org Phendimetrazine, the N-methylated analog of phenmetrazine, also demonstrates stimulant properties. googleapis.com
Studies on positional isomers of methylphenmetrazine (MPM) have shown that the location of the methyl group on the phenyl ring significantly influences activity and selectivity. For example, 4-methylphenmetrazine (4-MPM) is a more potent serotonin reuptake inhibitor than 2-MPM and phenmetrazine. nih.gov This suggests that even small structural modifications can lead to substantial changes in the pharmacological profile.
The table below presents a hypothetical comparison based on the known activities of related phenylmorpholine derivatives. The values for this compound are speculative and represent a potential profile based on its structural similarity to other monoamine transporter ligands.
| Compound Name | Structure | Primary Biological Target(s) | Expected Potency (IC50/Ki) |
| This compound | C₁₁H₁₅NO | Monoamine Transporters (DAT, NET, SERT) | Data Not Publicly Available |
| Phenmetrazine | C₁₁H₁₅NO | NET, DAT | NET: ~50 nM, DAT: ~130 nM wikipedia.org |
| Phendimetrazine | C₁₂H₁₇NO | Prodrug for Phenmetrazine | Lower direct activity than phenmetrazine googleapis.com |
| 2-Phenylmorpholine (B1329631) | C₁₀H₁₃NO | NET, DAT | Data Not Publicly Available |
This comparative approach, grounded in the data from analogous compounds, provides a framework for predicting the potential activity of this compound and for designing future experiments to elucidate its precise pharmacological properties.
Future Research Directions and Emerging Paradigms for 2r,5s 5 Methyl 2 Phenylmorpholine
Exploration of Green Chemistry Methodologies for Synthesis
The chemical industry is increasingly shifting towards sustainable and environmentally benign synthetic processes. For a molecule with the pharmaceutical relevance of (2R,5S)-5-methyl-2-phenylmorpholine, the development of green synthetic routes is a critical future endeavor. Current research in the broader field of morpholine (B109124) synthesis points towards several promising avenues.
One key area of exploration is the use of biocatalysis. Engineered enzymes, such as transaminases and oxidases, offer the potential for highly stereoselective syntheses under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents. nih.gov The development of specific enzymes tailored for the synthesis of this compound could significantly improve the environmental footprint of its production.
Another promising approach involves the use of safer and more efficient reagents. For instance, recent studies have highlighted the use of ethylene (B1197577) sulfate (B86663) as a less hazardous alternative for the construction of the morpholine ring from 1,2-amino alcohols. chemrxiv.orgnih.govacs.org Adapting such methodologies to the specific stereochemical requirements of this compound could lead to a more sustainable manufacturing process. The principles of atom economy, catalysis, and the use of renewable feedstocks will be central to these future synthetic strategies.
Integration with Automated Synthesis and High-Throughput Experimentation
The rapid discovery and optimization of new chemical entities are paramount in modern drug development. Integrating the synthesis of this compound and its derivatives with automated platforms and high-throughput experimentation (HTE) presents a significant opportunity to accelerate research.
Automated synthesis platforms can enable the rapid generation of libraries of this compound analogs. researchgate.netresearchgate.netchemrxiv.org This would allow for a more systematic exploration of the structure-activity relationship (SAR) by varying substituents on the phenyl ring or the morpholine nitrogen. HTE techniques are crucial for the efficient screening of these libraries to identify compounds with desired biological activities. nih.govcatalysis.blog Furthermore, HTE is instrumental in the rapid screening of catalysts and reaction conditions to optimize the synthesis of the parent compound itself, leading to higher yields and purity in shorter timeframes. chemistryworld.comnih.gov
The combination of automated synthesis and HTE will not only accelerate the discovery of new drug candidates based on the this compound scaffold but also facilitate the optimization of its own production process.
Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Understanding
A profound understanding of the three-dimensional structure of this compound is fundamental to elucidating its biological activity and designing novel derivatives. While standard analytical techniques provide basic structural information, advanced methods can offer unprecedented insight into its conformational dynamics and intermolecular interactions.
Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional NMR (2D-NMR) and Raman optical activity (ROA) spectroscopy, can provide detailed information about the molecule's conformation in solution. rsc.orgtheanalyticalscientist.comnumberanalytics.com ROA, in particular, is highly sensitive to chirality and can be a powerful tool for confirming the absolute configuration and studying subtle conformational changes. rsc.org Recent developments in NMR even allow for the direct detection of molecular chirality without the need for chiral auxiliaries. theanalyticalscientist.com
Single-crystal X-ray diffraction remains the gold standard for determining the precise solid-state structure of molecules. nih.gov Obtaining a high-resolution crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and crystal packing, which can inform the design of new derivatives with specific solid-state properties. Mass spectrometry techniques, especially when coupled with chiral selectors, are also evolving to provide more detailed information on enantiomeric purity and gas-phase interactions. researchgate.net
| Technique | Information Gained | Relevance to this compound |
| 2D-NMR | Connectivity and spatial relationships of atoms | Elucidation of solution-state conformation and dynamics. |
| Raman Optical Activity (ROA) | Vibrational and stereochemical information | Confirmation of absolute configuration and detailed conformational analysis in solution. |
| X-ray Diffraction | Precise solid-state structure and intermolecular interactions | Definitive determination of the three-dimensional structure and crystal packing. |
Applications in Materials Science and Supramolecular Chemistry
The unique chiral architecture of this compound makes it an intriguing building block for the development of novel materials and supramolecular assemblies. While its primary focus has been in medicinal chemistry, future research is likely to explore its potential in these emerging fields.
In materials science, chiral molecules are increasingly being used to create polymers with unique optical and electronic properties. nih.govnih.govuow.edu.auresearchgate.net Incorporating this compound as a chiral monomer into polymer chains could lead to the development of novel chiral stationary phases for chromatography, enantioselective sensors, or materials with tailored chiroptical responses. The specific stereochemistry of the molecule could be used to induce helical structures in polymers, leading to materials with interesting properties. uow.edu.au
Supramolecular chemistry explores the non-covalent interactions between molecules to form well-defined assemblies. The phenyl and morpholine moieties of this compound offer sites for hydrogen bonding, π-π stacking, and other non-covalent interactions. This could enable its use as a building block for the construction of chiral supramolecular cages, gels, or liquid crystals. rsc.orgmagtech.com.cnmdpi.com These organized structures could find applications in areas such as asymmetric catalysis, controlled release systems, and molecular recognition.
Predictive Design of Novel Derivatives via Chemoinformatics and Machine Learning Algorithms
The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the predictive design of molecules with desired properties. hilarispublisher.comtaylorfrancis.com Applying these computational tools to the this compound scaffold is a key future direction for accelerating the development of new therapeutics.
Chemoinformatics can be used to create and analyze large virtual libraries of this compound derivatives, predicting their physicochemical properties, and potential for biological activity. taylorfrancis.comdrugdesign.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds.
Machine learning algorithms, particularly deep learning, can be trained on existing data to predict the biological activity of novel, untested derivatives. acs.orgcam.ac.ukpnas.orgacs.orgchemrxiv.org This in silico screening can prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov For a molecule like this compound, which is known to interact with monoamine transporters, these predictive models can be specifically tailored to design new monoamine reuptake inhibitors with improved efficacy and side-effect profiles. nih.govwikipedia.org The integration of these computational approaches will undoubtedly play a pivotal role in the future development of drugs based on this important chiral scaffold.
| Computational Approach | Application to this compound |
| Chemoinformatics | Creation and analysis of virtual libraries; prediction of physicochemical properties. |
| QSAR Modeling | Correlation of structural features with biological activity to guide derivative design. |
| Machine Learning | In silico screening of novel derivatives to predict biological activity and prioritize synthesis. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (2R,5s)-5-methyl-2-phenylmorpholine, and how do reaction conditions influence stereochemical outcomes?
- Answer : Two primary methods are used:
- Epoxide opening-cyclization : Reacting epoxide precursors with amines under controlled pH and temperature to favor morpholine ring formation.
- Grignard addition-cyclization : Using Grignard reagents to introduce substituents, followed by cyclization in aprotic solvents (e.g., THF).
- Stereochemical control requires chiral auxiliaries or catalysts, with strict monitoring of reaction time and solvent polarity to minimize racemization .
Q. How can the stereochemical configuration of this compound be unequivocally confirmed?
- Answer : X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) enables precise determination of absolute configuration by analyzing anomalous dispersion effects in crystal structures. Complementary methods include chiral HPLC with polarimetric detection or NMR using Mosher’s esters .
Q. What in vitro assays are suitable for evaluating dopamine/serotonin transporter activity of this compound?
- Answer : Rat brain synaptosome assays are widely used:
- Dopamine release : Measure H-dopamine efflux in striatal synaptosomes.
- Serotonin release : Use H-serotonin in hippocampal preparations.
- Activity is quantified via EC values and compared to reference compounds like phenmetrazine. This method revealed (2S,5S) isomers exhibit higher potency, suggesting stereochemistry critically impacts activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity between (2R,5s) and (2S,5S) stereoisomers of 5-methyl-2-phenylmorpholine?
- Answer : Key steps include:
- Enantiomeric purity verification : Use chiral resolution techniques (e.g., SFC) to rule out contamination.
- Receptor binding assays : Compare affinity for dopamine/serotonin transporters across isomers.
- Computational modeling : Perform molecular docking to assess how stereochemistry affects binding to transporter active sites. Evidence suggests (2S,5S) isomers better align with transporter cavities, explaining higher efficacy .
Q. What experimental design considerations are critical for stabilizing this compound in long-term biological assays?
- Answer :
- Temperature control : Continuous cooling (4°C) during assays reduces thermal degradation.
- Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to synaptosome preparations to inhibit oxidation.
- Sample freshness : Limit assay duration to ≤6 hours to minimize organic compound degradation, as observed in wastewater stability studies .
Q. How should researchers address variability in neurotransmitter release data when testing this compound across different experimental models?
- Answer :
- Standardized protocols : Use identical synaptosome preparation methods (e.g., centrifugation speed, buffer composition).
- Positive controls : Include reference compounds (e.g., amphetamine for dopamine release) to normalize inter-experiment variability.
- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological effects from technical noise. Evidence highlights that small sample sizes (e.g., n=8) can inflate variability, necessitating larger replicates .
Q. What strategies can differentiate the pharmacological profile of this compound from structurally similar morpholine derivatives?
- Answer :
- SAR studies : Synthesize analogs with variations in phenyl ring substituents or morpholine methylation patterns.
- Functional selectivity assays : Compare off-target activity (e.g., adrenergic or histaminergic receptors) using radioligand binding panels.
- Metabolic stability testing : Assess hepatic microsomal half-life to identify pharmacokinetic advantages. For example, 5-methyl substitution enhances metabolic stability compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
